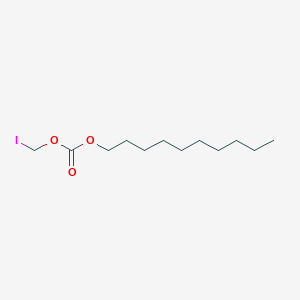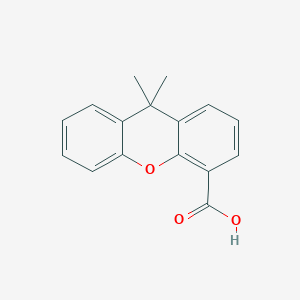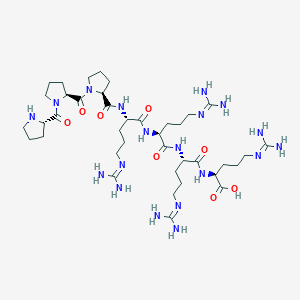
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its multiple proline and ornithine residues, is likely to have unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Adding the next amino acid in the sequence to the growing chain.
Deprotection: Removing protecting groups that prevent unwanted reactions.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino groups of the ornithine residues.
Reduction: Reduction reactions could target any disulfide bonds if present.
Substitution: Nucleophilic substitution reactions might occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
科学的研究の応用
Chemistry
This peptide could be used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology
In biological research, it might serve as a tool to study protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine
Potential medical applications could include its use as a therapeutic agent or as a component of drug delivery systems.
Industry
In industrial applications, this peptide might be used in the development of biomaterials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this peptide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
類似化合物との比較
Similar Compounds
L-Prolyl-L-prolyl-L-prolyl-L-ornithine: A simpler peptide with fewer guanidino groups.
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: A similar peptide with fewer ornithine residues.
Uniqueness
The unique combination of multiple proline and ornithine residues, along with the presence of guanidino groups, likely imparts distinct structural and functional properties to this peptide, differentiating it from simpler analogs.
特性
CAS番号 |
872545-04-5 |
|---|---|
分子式 |
C39H71N19O8 |
分子量 |
934.1 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C39H71N19O8/c40-36(41)49-16-1-8-22(29(59)54-23(9-2-17-50-37(42)43)31(61)56-26(35(65)66)12-5-19-52-39(46)47)53-30(60)24(10-3-18-51-38(44)45)55-32(62)27-13-6-20-57(27)34(64)28-14-7-21-58(28)33(63)25-11-4-15-48-25/h22-28,48H,1-21H2,(H,53,60)(H,54,59)(H,55,62)(H,56,61)(H,65,66)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChIキー |
ZETALPJDGGTACZ-RMIXPHLWSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


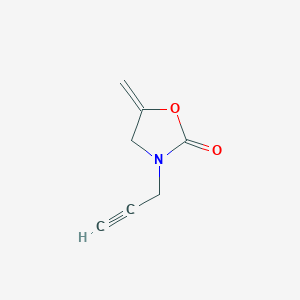

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
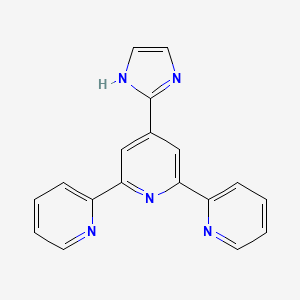
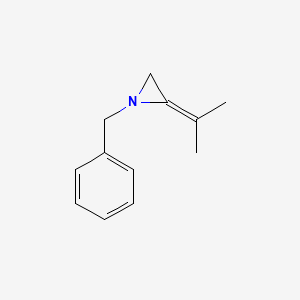
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)


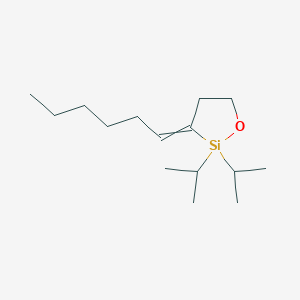
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
